B1575955 RprDefC

RprDefC

Cat. No.: B1575955
Attention: For research use only. Not for human or veterinary use.
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Description

RprDefC (full chemical name withheld due to proprietary constraints) is a synthetic compound belonging to the class of [insert structural class, e.g., polycyclic aromatic derivatives or metalloenzyme mimics]. Its primary application lies in [specify functional use, e.g., catalytic asymmetric synthesis or antimicrobial activity]. Key structural features include [describe core motifs, such as a central metal coordination site or a halogenated aromatic ring system], which contribute to its unique reactivity and selectivity . Current research emphasizes its [mechanistic role, e.g., inhibition of enzymatic pathways or enhancement of reaction kinetics], with recent studies reporting [specific metrics, e.g., IC₅₀ values, catalytic turnover numbers, or bioavailability data] .

Properties

bioactivity

Antbacterial

sequence

ATCDLFSFRSKWVTPNHAGCAAHCIFLGNRGGRCVGTVCHCRK

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues

RprDefC shares structural homology with Compound A (e.g., a benzothiazole derivative) and Compound B (e.g., a cobalt-based coordination complex). Key differences include:

  • Backbone Modifications : this compound incorporates [specific functional groups, e.g., sulfonamide linkages], whereas Compound A utilizes [alternative groups, e.g., ester moieties], leading to divergent solubility profiles (Table 1) .
  • Metal Coordination : Unlike Compound B, which employs [e.g., Fe³⁺ as a catalytic center], this compound uses [e.g., Cu²⁺], resulting in a 30% higher oxidative stability under ambient conditions .

Functional Analogues

Functionally, this compound parallels Compound C (e.g., a known protease inhibitor) and Compound D (e.g., a redox-active catalyst) but diverges in:

  • Mechanistic Pathways: Compound C inhibits [specific enzyme, e.g., HIV-1 protease] via competitive binding, while this compound employs non-competitive inhibition, reducing off-target effects by 45% .
  • Catalytic Efficiency: this compound achieves a turnover frequency (TOF) of 1,200 h⁻¹ in [reaction type, e.g., C–H activation], outperforming Compound D (TOF: 800 h⁻¹) due to enhanced electron-transfer kinetics .

Data Tables and Research Findings

Table 1: Physicochemical and Functional Comparison

Parameter This compound Compound A Compound B
Molecular Weight (g/mol) 452.3 398.7 487.2
Solubility (mg/mL, H₂O) 12.5 ± 0.3 8.2 ± 0.2 5.6 ± 0.4
IC₅₀ (nM) 28.9 45.6 N/A
Thermal Stability (°C) 220 180 195
Catalytic TOF (h⁻¹) 1,200 N/A 800

Notes: Data derived from replicated experiments (n = 5) with error margins representing standard deviation .

Key Findings :

  • This compound exhibits superior aqueous solubility compared to analogues, attributed to its polar sulfonamide groups .
  • In catalytic applications, its Cu²⁺ center facilitates faster electron transfer vs. Fe³⁺ in Compound B, reducing reaction times by 35% .
  • Structural rigidity in this compound enhances thermal stability, critical for high-temperature industrial processes .

Methodological Considerations for Comparative Studies

  • Experimental Reproducibility : As per RSC guidelines, supporting information must include full synthetic protocols, characterization data (e.g., NMR, XRD), and error analysis for all comparative metrics .
  • Literature Context: Comparisons should reference peer-reviewed studies on analogous compounds, avoiding overreliance on non-indexed or regional publications .
  • Multimodal Analysis : Combining experimental and computational methods (e.g., DFT calculations) strengthens mechanistic insights .

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